molecular formula C10H12BrN3 B13336108 7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine

7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13336108
M. Wt: 254.13 g/mol
InChI Key: ODRRSVAVWJMUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of a bromine atom at the 7th position and a tert-butyl group at the 2nd position of the pyrrolo[2,1-f][1,2,4]triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include the use of dehydrative aromatization in acidic media to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

7-bromo-2-tert-butylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)9-12-6-7-4-5-8(11)14(7)13-9/h4-6H,1-3H3

InChI Key

ODRRSVAVWJMUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=CC=C2Br)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.